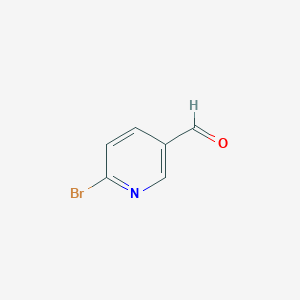

6-Bromonicotinaldehyde

Beschreibung

Historical Context and Discovery of Halogenated Pyridine (B92270) Derivatives

The journey of halogenated pyridine derivatives is intrinsically linked to the history of pyridine itself. Pyridine, a basic heterocyclic organic compound, was first isolated in 1849 by the Scottish chemist Thomas Anderson from coal tar. numberanalytics.com Initially, its derivatives were not easily accessible. Direct electrophilic halogenation of pyridine is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the aromatic ring towards electrophilic attack. numberanalytics.com Early methods often required harsh conditions and resulted in low yields or mixtures of products. nih.gov

A significant breakthrough in the functionalization of pyridines, including halogenation, came with the exploration of pyridine N-oxides. The first examples of nucleophilic halogenation of heterocyclic N-oxides date back to the 1920s. researchgate.net This method involves the activation of the pyridine ring, making it more susceptible to nucleophilic attack by halide anions, and typically results in selective halogenation at the C2-position. researchgate.net Over the decades, a variety of methods have been developed to achieve selective halogenation of the pyridine ring, addressing the limitations of early approaches and providing access to a wide array of halogenated pyridine building blocks. nih.govnih.gov These advancements have been crucial for the fields of medicinal chemistry and materials science, where halogenated pyridines are valuable precursors. nih.govacs.org

Significance of 6-Bromonicotinaldehyde as a Synthetic Intermediate

This compound, with its bromine atom and aldehyde group on the pyridine ring, is a highly versatile bifunctional molecule. This unique structure allows it to serve as a crucial building block in the synthesis of more complex molecules. Its significance as a synthetic intermediate is underscored by its application in various fields:

Medicinal Chemistry: The compound is a key precursor for the synthesis of a wide range of biologically active molecules. Derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The presence of the bromine atom can influence the biological activity of the final compounds.

Agrochemicals: It is utilized in the development of new agrochemicals, including fungicides and herbicides. A notable example is its use as a common intermediate in the concise and scalable total synthesis of fusaric acid, a natural product with herbicidal and fungicidal properties.

Organic Synthesis: this compound is employed in various organic reactions, such as the Wittig reaction to form alkenes. Its reactivity makes it a valuable tool for constructing complex heterocyclic scaffolds like pyridines, quinolines, and imidazo[1,5-a]heterocycles. nih.gov

The strategic placement of the bromo and formyl groups on the pyridine core allows for sequential and regioselective modifications, making it an attractive starting material for the synthesis of diverse and complex target molecules.

Current Research Landscape of Nicotinaldehyde Derivatives

The field of nicotinaldehyde derivatives continues to be an active area of research, with a focus on developing novel synthetic methodologies and exploring their potential applications. Recent studies have highlighted the synthesis of new functionalized nicotinaldehydes and their promising biological activities.

For instance, recent research has focused on the palladium-catalyzed Suzuki coupling of nicotinaldehydes to create novel derivatives. researchgate.netresearchgate.net These newly synthesized compounds have been evaluated for their antimicrobial and antibiofilm activities against oral pathogens, with some showing significant potential. researchgate.netresearchgate.net

Furthermore, innovative methods for the construction of 2-functionalized nicotinaldehydes have been developed, such as the reassembly and functionalization of N-CF3 pyridinium (B92312) salts. rsc.org This approach offers a novel and efficient route to valuable nicotinaldehyde derivatives under mild conditions. rsc.org

The biological activities of nicotinaldehyde derivatives are also a major research focus. Schiff base complexes derived from nicotinaldehyde have been synthesized and investigated for their antibacterial properties. Additionally, azetidine-2-one derivatives incorporating a pyridine moiety, synthesized from nicotinaldehyde, have shown promising antimicrobial activity. medwinpublishers.com The ongoing exploration of new synthetic routes and biological applications ensures that nicotinaldehyde derivatives, including this compound, will remain important subjects of chemical research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUKGNBRJFTFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472119 | |

| Record name | 6-Bromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149806-06-4 | |

| Record name | 6-Bromo-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149806-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-formylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromonicotinaldehyde

Regioselective Bromination Approaches

Regioselective bromination is a direct approach to functionalizing the pyridine (B92270) core. The inherent electronic properties of the pyridine ring, however, make this a non-trivial challenge, necessitating careful selection of precursors and reaction conditions to achieve the desired 6-bromo substitution pattern.

The most straightforward conceptual approach is the direct electrophilic bromination of a nicotinaldehyde precursor. This method involves treating nicotinaldehyde with bromine (Br₂) in a suitable solvent system. While direct, this pathway is often hampered by issues of regioselectivity and yield. The electrophilic substitution on the pyridine ring can lead to a mixture of isomers, including the undesired 2-bromo and 4-bromo byproducts.

| Reagents | Solvent | Temperature | Yield | Byproducts |

| Bromine (Br₂) | Acetic Acid | 50°C | 45–55% | 20–30% (2-bromo and 4-bromo isomers) |

| Table 1: Typical conditions and outcomes for the direct bromination of nicotinaldehyde. Data sourced from BenchChem. |

To circumvent the regioselectivity problems associated with direct bromination of the aldehyde, an alternative strategy involves introducing the bromine atom to a pyridine ring first, followed by the installation of the aldehyde group. This two-step approach allows for greater control over the final product's structure. researchgate.net

The synthesis can begin with a suitable pyridine derivative which undergoes bromination. researchgate.net Following the successful synthesis of the brominated pyridine intermediate, a formylation reaction is carried out to introduce the aldehyde group at the 3-position. Common formylation techniques include the Vilsmeier-Haack reaction or the use of N,N-dimethylformamide (DMF) as a formylating agent. researchgate.netacs.org This method has been successfully employed to produce various substituted bromopyridine aldehydes under relatively mild conditions and in good yields. researchgate.net

The mechanism of electrophilic aromatic substitution (SEAr) on pyridine underpins the challenges of regioselective bromination. Unlike benzene (B151609), the pyridine ring is significantly less reactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. nih.govchemrxiv.org This deactivation is further intensified under the acidic conditions typical for halogenation, where the nitrogen atom is readily protonated, creating a highly deactivated pyridinium (B92312) ion. nih.govchemrxiv.org

The bromination reaction typically proceeds via a two-step mechanism:

Formation of the Electrophile and Sigma Complex : A catalyst, often a Lewis acid like iron(III) bromide (FeBr₃), polarizes the bromine molecule (Br₂), creating a potent electrophile (Br⁺). The π-electrons of the aromatic ring attack this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. amazonaws.comrsc.org

Re-aromatization : A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, collapsing the intermediate and restoring the aromaticity of the ring.

Bromination of Pyridine Derivatives Followed by Formylation

Synthesis via Grignard Reagents and Precursors

Organometallic pathways offer a powerful alternative for constructing 6-bromonicotinaldehyde, avoiding the harsh conditions and regioselectivity issues of electrophilic substitution. A common method involves the use of a Grignard reagent. google.com

This synthesis typically starts with a di-halogenated pyridine, such as 2,5-dibromopyridine (B19318). google.com A selective metal-halogen exchange is performed to create a pyridyl Grignard reagent. For instance, reacting 2,5-dibromopyridine with a Grignard reagent like isopropyl magnesium chloride allows for the formation of the more reactive organometallic at the 2-position. tandfonline.comresearchgate.net This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. google.com Subsequent acidic workup yields the final product. This method has been shown to be effective for producing the aldehyde in high yields (80-87%) and purity.

| Step | Precursor | Reagents | Key Intermediate |

| 1. Grignard Formation | 2,5-Dibromopyridine | Isopropyl magnesium chloride, THF | 5-Bromo-2-pyridylmagnesium chloride |

| 2. Formylation | 5-Bromo-2-pyridylmagnesium chloride | N,N-Dimethylformamide (DMF) | Adduct of Grignard and DMF |

| 3. Hydrolysis | Adduct of Grignard and DMF | Acid (e.g., HCl, H₂SO₄) | This compound |

| Table 2: Generalized steps for the synthesis of this compound via a Grignard reagent. Sourced from patents and chemical literature. google.com |

Multi-step Synthetic Pathways

A scalable, two-step industrial method for producing this compound is outlined in Chinese patent CN107056690A. google.com This process begins with 2-chloro-5-chloromethylpyridine as the starting material.

Bromination : The first step involves a bromination reaction where 2-chloro-5-chloromethylpyridine is treated with a bromide reagent to prepare 2-bromo-5-bromomethylpyridine. google.com

Oxidation : The resulting 2-bromo-5-bromomethylpyridine is then subjected to an oxidation reaction. This is carried out in 2-nitropropane (B154153) in the presence of a base to yield the final product, this compound. google.com

This pathway is noted for its simple operation, mild reaction conditions, low raw material cost, and high conversion rates, making it highly suitable for safe, industrial-scale production. google.com

Sonogashira Cross-Coupling in Synthesis of Derivatives

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. mdpi.comwikipedia.org This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is instrumental in the synthesis of derivatives of this compound. mdpi.comorganic-chemistry.org It allows for the introduction of various alkynyl groups onto the pyridine ring, leading to a diverse range of compounds with potential applications in medicinal chemistry and materials science. mdpi.com

The reaction is generally carried out under mild, anaerobic conditions, although newer methods have been developed that are less restrictive. organic-chemistry.org The versatility of the Sonogashira coupling allows for its use in the synthesis of complex molecules, including natural products and biologically active compounds. mdpi.comwikipedia.org

Key Features of Sonogashira Coupling:

Catalyst System: Typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). researchgate.net

Base: An amine base, such as triethylamine (B128534) (Et₃N), is commonly used. researchgate.net

Solvents: Aprotic solvents like toluene (B28343) or a mixture of THF and Et₃N are often employed. researchgate.netsoton.ac.uk

Reaction Conditions: The reaction is often performed at room temperature. researchgate.net

Table 1: Examples of Sonogashira Coupling Reactions with Bromo-Pyridine Derivatives

| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Yield | Reference |

| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd[PPh₃]₄, CuI | THF/Et₃N | Low (25%) | soton.ac.uk |

| 6-bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd[PPh₃]₄, CuI | THF/Et₃N | 93% | soton.ac.uk |

| 6-bromo-3-fluoro-2-cyanopyridine | 1-hexyne | Pd[PPh₃]₄, CuI | THF/Et₃N | 85% | soton.ac.uk |

| 4-bromo-6H-1,2-oxazines | Various terminal alkynes | PdCl₂(PPh₃)₂, CuI | Toluene/Et₃N | Good | researchgate.net |

Suzuki-Miyaura Coupling in Synthesis of Derivatives

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon single bonds by coupling an organoboron species with an organohalide using a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize a variety of compounds, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org In the context of this compound, the Suzuki coupling enables the introduction of aryl, vinyl, or alkyl groups at the 6-position of the pyridine ring.

First published by Akira Suzuki in 1979, this reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. wikipedia.orgorganic-chemistry.org

General Scheme of the Suzuki-Miyaura Reaction:

R¹-X + R²-B(OR)₂ → R¹-R² (where X = I, Br, Cl, OTf and B(OR)₂ = boronic acid or boronic ester)

Table 2: Key Components and Conditions for Suzuki-Miyaura Coupling

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligands | P(t-Bu)₃, PCy₃ |

| Base | Na₂CO₃, K₂CO₃, KF |

| Solvent | Dioxane/water, Toluene, DMF |

A study on the synthesis of dihalobi- and terpyridines utilized a strategy based on a regioselective sequence of Suzuki-Miyaura cross-coupling reactions between bromopyridyl boronic acids and dihalopyridines. researchgate.net This highlights the reaction's utility in creating complex heterocyclic structures.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry has emerged as a revolutionary technology in chemical synthesis, offering significant advantages over traditional batch processing. wuxiapptec.com This approach involves the continuous pumping of reagents through reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. wuxiapptec.com The enhanced control leads to improved safety, efficiency, and scalability. wuxiapptec.com

A patent for the synthesis of this compound highlights the use of flow chemistry to manage the highly exothermic nature of bromination reactions and to achieve a high throughput of up to 50 kg/day in pilot plants.

Advantages of Flow Chemistry:

Enhanced Safety: Minimizes the accumulation of hazardous intermediates and allows for better management of exothermic reactions. wuxiapptec.com

Improved Control: Precise control over reaction parameters leads to higher selectivity and yields. wuxiapptec.com

Scalability: Facilitates easier scaling from laboratory to industrial production.

Increased Efficiency: Can lead to shorter reaction times and higher throughput. wuxiapptec.com

Flow chemistry is particularly advantageous for reactions that are difficult to control in batch mode, such as photochemical, oxidation, and diazotization reactions. wuxiapptec.com For instance, a Swern oxidation that requires cooling to -78°C in a batch process can be run at a much milder -5°C in a flow system. wuxiapptec.com

Synthetic Route Optimization and Yield Enhancement

Optimizing synthetic routes is crucial for the cost-effective and sustainable production of chemical compounds. This involves a multi-faceted approach that considers factors such as yield, purity, cost of starting materials, and environmental impact. For the synthesis of this compound and its derivatives, optimization strategies often focus on improving the efficiency of key reaction steps and streamlining purification processes. cambrex.com

One of the primary goals in route optimization is to design a synthesis that is both efficient and easily purified, while adhering to regulatory guidelines. cambrex.com This often involves moving away from medicinal chemistry routes that rely on chromatography for purification, which is not scalable, towards processes that utilize crystallization for isolation of high-purity intermediates. cambrex.com

A case study in API synthesis demonstrated the successful development of a robust, high-yield process under tight timelines. cambrex.com The redesigned route effectively controlled impurity formation and resulted in a final yield of 87%. cambrex.com This was achieved by carefully analyzing and redesigning each step of the synthesis to be scalable and efficient. cambrex.com

In the synthesis of fusaric acid, this compound was used as a key intermediate in a concise and practical route that could be performed on a gram scale. researchgate.net This approach demonstrates the potential for developing efficient synthetic strategies for complex molecules starting from readily available precursors.

Chemical Reactivity and Transformational Chemistry of 6 Bromonicotinaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde functional group in 6-bromonicotinaldehyde is a key site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Its reactivity is typical of aromatic aldehydes, participating in nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions to the Carbonyl Center

The electrophilic carbon atom of the aldehyde group in this compound is susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, readily add to the carbonyl group to form secondary alcohols after an aqueous workup. libretexts.org This reaction is a fundamental carbon-carbon bond-forming process. For instance, the addition of an organometallic reagent (R-M) to this compound (1) would yield a (6-bromopyridin-3-yl)(R)methanol derivative (2), as illustrated in the following general scheme:

Scheme 1: General Nucleophilic Addition of an Organometallic Reagent to this compound

(1) + R-M → (2)

Acetylide anions can also act as nucleophiles, adding to the aldehyde to form propargyl alcohols. libretexts.org These reactions significantly expand the synthetic utility of this compound by allowing the introduction of a wide range of alkyl, aryl, and alkynyl substituents.

Formation of Imines with Amines as Synthetic Intermediates

This compound readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. smolecule.comopenstax.org This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule. openstax.orgmasterorganicchemistry.com

The resulting imine can be a stable final product or serve as a crucial intermediate for further transformations. For example, the reaction of this compound with a primary amine (R-NH₂) forms the corresponding N-substituted imine. These imines are valuable in coordination chemistry and as precursors for the synthesis of other heterocyclic compounds. smolecule.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Primary Amine (RNH₂) | Imine (Schiff Base) | smolecule.comopenstax.org |

| Aldehyde/Ketone | Primary Amine | Imine | masterorganicchemistry.com |

Wittig Reactions for Alkene Formation

The Wittig reaction provides a powerful method for converting the aldehyde group of this compound into an alkene. cymitquimica.comthermofisher.commyfisherstore.comfishersci.selibretexts.org This reaction involves a triphenyl phosphonium (B103445) ylide (Wittig reagent), which reacts with the aldehyde to produce an alkene and triphenylphosphine (B44618) oxide. libretexts.orgumass.edu The versatility of the Wittig reaction allows for the synthesis of a wide array of vinyl-substituted pyridines from this compound.

A notable application is the synthesis of 2-bromo-5-(but-1-en-1-yl)pyridine from this compound and n-propyltriphenylphosphonium bromide. mdpi.comresearchgate.net This reaction serves as a key step in the total synthesis of fusaric acid, a natural product with antifungal properties. mdpi.comresearchgate.net

| Aldehyde | Wittig Reagent | Product | Reference |

| This compound | n-Propyltriphenyl-phosphonium bromide | 2-Bromo-5-(but-1-en-1-yl)pyridine | mdpi.comresearchgate.net |

| Aldehyde/Ketone | Triphenyl phosphonium ylide | Alkene | libretexts.org |

The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide used. Unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides predominantly yield E-alkenes. libretexts.orgorganic-chemistry.org

Reductive Amination Processes

Reductive amination is a versatile method for converting the aldehyde group of this compound into an amine. libretexts.org This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with an amine, followed by in-situ reduction. libretexts.orgorganic-chemistry.org

Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common laboratory reagents. organic-chemistry.orgnih.gov For example, the reductive amination of this compound with N-ethylpiperazine using sodium triacetoxyborohydride is a key step in a synthetic route to Abemaciclib, a CDK4/6 inhibitor. nih.govacs.org Another approach involves the Leuckart–Wallach reaction, which uses formic acid as the reducing agent. acs.orgacs.org This method was also explored for the synthesis of a key intermediate for Abemaciclib. acs.orgacs.org

| Aldehyde | Amine | Reducing Agent | Product | Reference |

| This compound | N-Ethylpiperazine | Sodium Triacetoxyborohydride | 1-(6-Bromopyridin-3-yl)-4-ethylpiperazine | nih.govacs.org |

| This compound | Ethyl Piperazine (B1678402) | Formic Acid (Leuckart-Wallach) | 1-(6-Bromopyridin-3-yl)-4-ethylpiperazine | acs.orgacs.org |

| Aldehydes/Hemiacetals | Ammonia (B1221849) | Sodium Cyanoborohydride | Primary Amine | organic-chemistry.orgnih.gov |

Oxidation Reactions

The aldehyde group of this compound can be oxidized to a carboxylic acid functional group. This transformation is a fundamental process in organic synthesis, yielding 6-bromonicotinic acid. While specific reagents for the oxidation of this compound are not detailed in the provided context, common oxidizing agents for aldehydes include potassium permanganate, chromic acid, and milder reagents like silver oxide. This conversion is significant as 6-bromonicotinic acid is also a valuable synthetic intermediate. For example, it can be used in the synthesis of various pharmaceutical compounds.

Reactions Involving the Bromine Atom

The bromine atom on the pyridine (B92270) ring of this compound is a versatile handle for a variety of substitution and cross-coupling reactions, enabling the introduction of diverse functionalities at the 6-position of the pyridine core.

The bromine atom is susceptible to nucleophilic aromatic substitution, although this often requires harsh conditions or activation by electron-withdrawing groups. A more common and synthetically powerful approach is the use of transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized the synthesis of biaryl and other complex aromatic systems.

A prime example is the Suzuki-Miyaura cross-coupling reaction, which pairs the bromopyridine derivative with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netwikipedia.org This reaction has been used to synthesize 6-arylated-pyridin-3-yl methanol (B129727) derivatives from this compound. scribd.com In this multi-step process, the Suzuki coupling is followed by a Cannizzaro-type reaction. scribd.com

Another important cross-coupling reaction is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds. This reaction has been utilized in the synthesis of various biologically active molecules. nih.govmdpi.com Additionally, the Ullmann condensation, a copper-catalyzed reaction, can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. A developed process for a key building block of Abemaciclib involves a Leuckart-Wallach reductive amination followed by an Ullmann amination with aqueous ammonia. acs.orgacs.org

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | This compound, Organoboron compound | Palladium catalyst, Base | 6-Aryl-nicotinaldehyde derivative | researchgate.netscribd.com |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Palladium catalyst, Ligand, Base | Aryl amine | nih.govmdpi.com |

| Ullmann Amination | 1-(6-Bromopyridin-3-yl)-4-ethylpiperazine, Aqueous Ammonia | Copper catalyst, Ligand | 6-Amino-nicotinaldehyde derivative | acs.orgacs.org |

These cross-coupling reactions significantly enhance the synthetic utility of this compound, positioning it as a key building block in the synthesis of a wide range of complex molecules, including pharmaceuticals and materials with novel electronic properties. smolecule.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.orgbyjus.com In such reactions, a nucleophile replaces a leaving group, like a halide, on the aromatic ring. wikipedia.org The presence of electron-withdrawing substituents ortho or para to the leaving group facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

While specific examples of this compound undergoing SNAr reactions are not extensively detailed in the provided results, the general principles of SNAr suggest its reactivity. The aldehyde group at the 3-position, being electron-withdrawing, activates the pyridine ring towards nucleophilic attack. This makes the bromine atom at the 6-position susceptible to displacement by various nucleophiles.

Hydrodehalogenation to Produce Alcohols

This compound can undergo hydrodehalogenation, a reaction that replaces a halogen atom with a hydrogen atom, to ultimately yield an alcohol. chemicalbook.comthermofisher.comcymitquimica.com This transformation is a useful synthetic strategy. thermofisher.comcymitquimica.com In a related process, during a reductive amination of this compound, the formation of an alcohol byproduct was observed in measurable amounts. acs.org

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a versatile substrate for several important cross-coupling reactions.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an aryl or vinyl halide to form a new carbon-carbon bond. libretexts.orgorganic-chemistry.org This reaction is widely used to create biaryl compounds, styrenes, and conjugated systems. libretexts.org

This compound can participate in Suzuki-Miyaura coupling, where the bromine atom is replaced by an organic substituent from a boronic acid. For instance, in the synthesis of fusaric acid analogs, the key intermediate, methyl (or ethyl) 5-bromopicolinate, was subjected to Suzuki coupling. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Palladium acetate (B1210297) | Potassium hydrogen phosphate | 3-Formyl-6-arylpyridine |

| 4-Iodoimidazole | Phenylboronic acid | [Pd(PPh₃)₄] | K₃PO₄ | 4-Phenylimidazole |

| 2,3-Dibromothiophene | Various boronic acids | Pd(0) catalyst | Not specified | 2-Aryl-3-bromothiophene |

This table presents illustrative examples of Suzuki-Miyaura coupling reactions involving related substrates, as specific data for this compound was limited in the provided search results.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org

This compound is a suitable substrate for Sonogashira coupling, enabling the introduction of an alkyne moiety at the 6-position of the pyridine ring. This reaction has been utilized in the synthesis of various compounds. researchgate.net For example, aryl and heteroaryl halides can be coupled with terminal alkynes to produce the corresponding substituted alkynes in good yields. unimi.it The reaction can be performed under various conditions, including nickel-catalyzed systems for aryl bromides and iodides. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

| This compound | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst | Amine base | 6-Alkynylnicotinaldehyde |

| 6-bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | Nickel catalyst | Not specified | 6-(phenylethynyl)-1-(phenylsulfonyl)-1H-indole nih.gov |

| 2-bromo-4-iodo-quinoline | Terminal alkyne | Not specified | Not specified | 4-alkynyl-2-bromo-quinoline libretexts.org |

This table provides representative examples of Sonogashira coupling reactions. Specific conditions for this compound may vary.

Ullmann Amination

The Ullmann amination is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org This reaction is a valuable method for the synthesis of N-aryl amines.

In the synthesis of the pharmaceutical compound abemaciclib, a key step involves the Ullmann amination of a derivative of this compound. acs.orgacs.org The process utilized aqueous ammonia in the presence of a copper catalyst and a ligand. acs.org The reaction conditions were optimized to achieve high conversion and purity. acs.org Various copper sources and ligands can be employed in Ullmann-type reactions to facilitate the coupling of aryl halides with amines. scribd.com

Reactions of the Pyridine Ring System

The pyridine ring in this compound can undergo various transformations. For instance, in the synthesis of fusaric acid, the aldehyde group of this compound was first converted to an alkene via a Wittig reaction. mdpi.com This was followed by hydrogenation of the double bond and subsequent carbonylation to introduce a carboxylic acid group, demonstrating the versatility of the pyridine core for further functionalization. mdpi.com The pyridine ring itself can also be subject to ring-opening reactions under certain conditions. ambeed.com

Autocatalytic Reactions and Asymmetric Amplification (e.g., Soai Reaction)

The Soai reaction, first reported by Kenso Soai in 1995, is a landmark example of an autocatalytic reaction capable of significant asymmetric amplification. wikipedia.orgnih.gov In this reaction, a pyrimidine-5-carbaldehyde (B119791) is alkylated using diisopropylzinc (B128070), where the chiral product of the reaction acts as a catalyst for its own formation. wikipedia.org This process can amplify a very small initial enantiomeric excess (ee) to a nearly enantiopure product. nih.gov

While direct studies on this compound in the Soai reaction are not extensively documented, the reactivity of analogous pyridine carbaldehydes suggests its potential to participate in similar autocatalytic processes. Soai and his coworkers have demonstrated that pyridine carbaldehydes can undergo autocatalytic dialkylzinc alkylation, fulfilling a primary criterion of the Frank autocatalytic model. chemrxiv.org More specifically, the autocatalytic alkylation of 5-(trimethylsilylethynyl)pyridine-3-carbaldehyde with diisopropylzinc has been observed, demonstrating that the pyridine core is a viable substrate for this type of transformation. nih.gov

The mechanism of the Soai reaction is complex and has been the subject of extensive investigation. It is understood to involve the formation of product-catalyst aggregates. Kinetic and spectroscopic studies suggest the formation of dimeric and tetrameric zinc alkoxide species derived from the product alcohol. rsc.orgfrontiersin.org In this model, homochiral dimers or tetramers are highly active catalysts for the production of the same enantiomer, while heterochiral aggregates (formed between opposite enantiomers) are catalytically inactive or significantly less active. masterorganicchemistry.com This sequestration of the minor enantiomer into an inactive complex is a key factor in the observed asymmetric amplification. masterorganicchemistry.com

For this compound, the expected reaction would involve the addition of diisopropylzinc to the aldehyde group to form a chiral secondary alcohol, (R)- and (S)-1-(6-bromopyridin-3-yl)-2-methylpropan-1-ol. This product, in the form of its zinc alkoxide, could then catalyze further additions.

Table 1: Key Features of the Soai Reaction and Potential Application to this compound

| Feature | General Soai Reaction | Expected for this compound |

| Substrate | Pyrimidine-5-carbaldehyde or similar N-heterocyclic aldehydes wikipedia.orgnih.gov | This compound |

| Reagent | Diisopropylzinc wikipedia.org | Diisopropylzinc |

| Product/Catalyst | Chiral pyrimidyl alkanol wikipedia.org | Chiral 1-(6-bromopyridin-3-yl)-2-methylpropan-1-ol |

| Key Phenomenon | Autocatalysis with asymmetric amplification nih.gov | Potential for autocatalysis and asymmetric amplification |

| Mechanistic Species | Dimeric and tetrameric zinc alkoxide aggregates rsc.orgfrontiersin.org | Formation of similar aggregates is anticipated |

Regioselectivity in Further Substitutions

The substitution pattern of this compound, with an electron-withdrawing aldehyde group and a bromine atom on an already electron-deficient pyridine ring, dictates the regioselectivity of subsequent transformations. The primary sites for substitution are the carbon atom bearing the bromine (C6), and the remaining unsubstituted carbon atoms of the pyridine ring (C2, C4, and C5).

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. In this compound, the bromine atom at the 6-position is activated towards nucleophilic aromatic substitution. The electron-withdrawing effect of the ring nitrogen and the aldehyde group (a meta-director) enhances the electrophilicity of the carbon atoms at the 2-, 4-, and 6-positions. The bromine atom at C6 serves as a good leaving group, making this position a primary site for nucleophilic attack. For instance, in reactions with amines or other nucleophiles, substitution of the bromine atom is a common pathway.

Electrophilic Aromatic Substitution:

Cross-Coupling Reactions:

The bromine atom at the C6 position is well-suited for participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions provide a powerful and regioselective method for forming new carbon-carbon bonds at the C6 position. For example, Suzuki coupling of this compound with various boronic acids, catalyzed by a palladium complex, regioselectively yields 6-aryl- or 6-heteroarylnicotinaldehydes. wikipedia.org

Table 2: Regioselectivity in Reactions of this compound

| Reaction Type | Reagent/Conditions | Primary Site of Reaction | Product Type |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides | C6 | 6-Substituted nicotinaldehyde |

| Electrophilic Aromatic Substitution | Nitrating or Halogenating agents (forcing conditions) | C5 | 6-Bromo-5-substituted nicotinaldehyde |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C6 | 6-Aryl-nicotinaldehyde wikipedia.org |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH(OAc)₃) | C3 (Aldehyde) | N-Substituted (6-bromopyridin-3-yl)methanamine (B111386) baranlab.org |

| Addition to Aldehyde | Organometallic reagents (e.g., Grignard, Organolithium) | C3 (Aldehyde) | 1-(6-Bromopyridin-3-yl)alkanol |

The aldehyde functional group itself is also a key site of reactivity. It readily undergoes nucleophilic addition, condensation, and reductive amination reactions. baranlab.org The choice of reagents and reaction conditions allows for selective transformation at either the C-Br bond or the aldehyde group, highlighting the utility of this compound as a versatile intermediate in the synthesis of more complex molecules.

Derivatives of 6 Bromonicotinaldehyde: Synthesis and Chemical Space Exploration

Synthesis of Heterocyclic Compounds from 6-Bromonicotinaldehyde Precursors

This compound is a key starting material for synthesizing a variety of heterocyclic compounds, including substituted pyridines, pyrimidines, and quinolines. The aldehyde functionality provides a handle for condensation and cyclization reactions, while the bromo substituent can be used for cross-coupling reactions or further functionalization.

The synthesis of highly substituted pyridines can be achieved through one-pot condensation reactions involving this compound. A common method is a variation of the Krohnke pyridine (B92270) synthesis, where an aldehyde, a ketone (or a compound with an active methylene (B1212753) group), and an ammonia (B1221849) source react to form the pyridine ring. derpharmachemica.com For instance, the one-pot condensation of this compound with a substituted acetophenone (B1666503) and ammonium (B1175870) acetate (B1210297) can yield 2,4,6-trisubstituted pyridine derivatives. derpharmachemica.com The reaction proceeds through a series of intermediates, including chalcone-like structures, which then cyclize with the ammonia source to form the aromatic pyridine core.

Table 1: Example of Pyridine Synthesis using this compound

| Reactant 1 | Reactant 2 | Reagent | Product Type | Synthesis Method |

| This compound | Substituted Acetophenone | Ammonium Acetate | 2,4,6-Triaryl Pyridine Derivative | One-pot condensation |

While not a direct component in the most common pyrimidine (B1678525) syntheses like the Pinner synthesis, this compound can be used as a precursor to build the necessary synthons. slideshare.net A viable pathway involves first converting the aldehyde into an α,β-unsaturated ketone. This can be accomplished via a Claisen-Schmidt condensation reaction between this compound and another ketone. The resulting chalcone (B49325) (an α,β-unsaturated ketone) can then be reacted with an amidine, such as guanidine (B92328) or acetamidine, in a classical pyrimidine synthesis to yield a highly substituted pyrimidine ring. nih.govbaranlab.org This multi-step approach demonstrates the utility of this compound in accessing complex heterocyclic systems. bhu.ac.in

The synthesis of quinolines from this compound is less direct than for other heterocycles, as classic methods like the Friedländer synthesis require a 2-aminoaryl aldehyde or ketone, which this precursor is not. wikipedia.orgorganic-chemistry.orgresearchgate.net However, this compound can be chemically modified to create the necessary starting materials. For example, the bromo group could be converted to an amino group via nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. The resulting 6-aminonicotinaldehyde (B32264) could then potentially undergo an intramolecular condensation or a reaction with a carbonyl compound containing an α-methylene group in a Friedländer-type cyclization to form a naphthyridine, a diaza-analogue of quinoline. yok.gov.tr

Pyrimidines

Formation of Oximes

The reaction of an aldehyde with hydroxylamine (B1172632) to form an oxime is a fundamental transformation in organic chemistry, and this compound readily undergoes this reaction. ambeed.comnumberanalytics.com The process involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. ambeed.com This is typically followed by dehydration to yield the C=N-OH functional group of the oxime. The reaction is often carried out using hydroxylamine hydrochloride in the presence of a mild base, such as sodium carbonate or pyridine, to neutralize the liberated HCl. mdpi.com The resulting this compound oxime is a stable derivative and can serve as an intermediate for further synthesis, such as the preparation of nitriles or amides.

Table 2: Synthesis of this compound Oxime

| Reactant | Reagent | Product | Reaction Type |

| This compound | Hydroxylamine Hydrochloride (NH₂OH·HCl), Base (e.g., Na₂CO₃) | This compound oxime | Condensation |

Derivatives with Alkynyl Substituents

The bromine atom at the 6-position of the pyridine ring is a prime site for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a particularly powerful method for introducing alkynyl substituents. wikipedia.org This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org Applying this to this compound allows for the synthesis of a wide range of 6-alkynylnicotinaldehyde derivatives, which are valuable intermediates in medicinal chemistry and materials science. unimi.it

Table 3: Typical Conditions for Sonogashira Coupling of this compound

| Component | Example | Purpose |

| Aryl Halide | This compound | Substrate |

| Alkyne | Phenylacetylene, Propyne, etc. | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst |

| Copper Co-catalyst | CuI | Co-catalyst |

| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) | Alkyne Deprotonation & Acid Scavenger |

| Solvent | THF, DMF | Reaction Medium |

Fluorinated Derivatives, e.g., Trifluoromethyl Ketones

The introduction of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, can significantly alter the biological and chemical properties of a molecule. beilstein-journals.org Trifluoromethyl ketones are particularly important as they can act as potent enzyme inhibitors. nih.gov The synthesis of a trifluoromethyl ketone from this compound is a two-step process.

First, the aldehyde undergoes nucleophilic trifluoromethylation using a reagent like trimethyl(trifluoromethyl)silane (TMSCF₃), often called the Ruppert-Prakash reagent, in the presence of a fluoride (B91410) initiator like tetrabutylammonium (B224687) fluoride (TBAF). dur.ac.uk This reaction converts the aldehyde group into a secondary trifluoromethyl alcohol, yielding 1-(6-bromo-3-pyridinyl)-2,2,2-trifluoroethanol. dur.ac.uk

In the second step, this alcohol is oxidized to the corresponding trifluoromethyl ketone. Standard oxidizing agents such as Dess-Martin periodinane (DMP), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions can be employed for this transformation. This sequence provides access to 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanone, a valuable fluorinated building block. organic-chemistry.org

Table 4: Two-Step Synthesis of a Trifluoromethyl Ketone Derivative

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | This compound | TMSCF₃, TBAF (catalytic) | 1-(6-bromo-3-pyridinyl)-2,2,2-trifluoroethanol | Nucleophilic Addition |

| 2 | 1-(6-bromo-3-pyridinyl)-2,2,2-trifluoroethanol | Dess-Martin Periodinane (DMP) or PCC | 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanone | Oxidation |

Analog Synthesis for Structure-Activity Relationship Studies

The strategic modification of the this compound scaffold has been instrumental in developing analogs for structure-activity relationship (SAR) studies across different biological targets. Researchers have utilized this versatile starting material to probe the chemical space and identify key structural features that govern biological activity.

One notable area of investigation has been the development of allosteric modulators for glutamate (B1630785) transporters. For instance, a series of tetrazole analogs were synthesized to explore SAR for excitatory amino acid transporter 2 (EAAT2). acs.org The Ugi-azide multicomponent reaction served as a key synthetic step, starting from this compound. acs.org This approach allowed for the systematic variation of substituents to optimize potency and selectivity. For example, replacing a bulky N-cyclohexyl group on a piperazine (B1678402) substituent with a smaller N-methyl group resulted in a modest decrease in potency as a positive allosteric modulator (PAM) for EAAT2. acs.org Further modifications, such as altering the position of the nitrogen within the pyridine ring (e.g., 2-pyridinyl or 4-pyridinyl analogs), led to inactive compounds or even negative allosteric modulators (NAMs), highlighting the strict structural requirements for desired activity. acs.org

Another example of SAR exploration involves the synthesis of acylhydrazone derivatives to identify inhibitors of 15-lipoxygenase-1 (15-LOX-1). rug.nl Starting with this compound, a combinatorial approach was used to generate a library of analogs. rug.nl However, in this specific case, the SAR was found to be exceptionally steep. While the 3-pyridinyl acylhydrazone scaffold showed inhibitory activity, even minor substitutions on the pyridine ring, such as the introduction of a fluorine atom, resulted in a complete loss of significant inhibition. rug.nl This indicates a highly specific binding pocket where small structural changes can have a drastic impact on activity.

The synthesis of 6-arylated-pyridin-3-yl methanol (B129727) derivatives from this compound has also been reported. scribd.com These reactions, proceeding via a Domino Suzuki/Cannizzaro-type mechanism, allow for the introduction of various aryl groups at the 6-position of the pyridine ring, further expanding the accessible chemical space for biological screening. scribd.com

The following table summarizes the structure-activity relationships of select analogs derived from this compound for EAAT2 modulation.

Table 1: Structure-Activity Relationship of EAAT2 Modulators Derived from this compound

| Compound ID | Modification from Parent Structure | Target | Activity | Potency |

|---|---|---|---|---|

| 1 | N-methylpiperazine instead of N-cyclohexylpiperazine | EAAT2 | PAM | Modest loss of potency vs. parent |

| 9 | 2-pyridinyl instead of 3-pyridinyl | EAAT2 | Inactive | - |

| 10 | 2-pyridinyl instead of 3-pyridinyl | EAAT1 | NAM | IC50 = 1.8 ± 1 μM |

| 11 | 4-pyridinyl instead of 3-pyridinyl | EAAT2 | PAM | Potent |

Data sourced from reference acs.org. PAM: Positive Allosteric Modulator; NAM: Negative Allosteric Modulator.

Synthesis of Natural Product Analogs (e.g., Fusaric Acid Derivatives)

The synthesis of fusaric acid from this compound is accomplished in a four-step sequence. researchgate.net The process begins with a Wittig reaction between this compound and an appropriate phosphonium (B103445) ylide (e.g., n-propyltriphenylphosphonium bromide) to introduce the butyl side chain precursor at the 5-position of the pyridine ring. researchgate.net This is followed by a hydrogenation reaction to saturate the newly formed double bond. The final step involves the introduction of the carboxylic acid group, thus completing the synthesis of fusaric acid. researchgate.net

This synthetic route's flexibility allows for the creation of various fusaric acid analogs by simply modifying the Wittig reagent or other reaction partners. mdpi.comresearchgate.net This capability is crucial for investigating the structure-activity relationships of this class of compounds, potentially leading to the development of more potent and selective agricultural fungicides. mdpi.comresearchgate.net The potential to readily generate novel analogs for biological evaluation is a significant advantage of this synthetic approach. mdpi.com

The general synthetic scheme for producing fusaric acid and its analogs from this compound is outlined below.

Table 2: Synthetic Scheme for Fusaric Acid from this compound

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Wittig Reaction | This compound, n-propyltriphenylphosphonium bromide | 2-Bromo-5-(but-1-en-1-yl)pyridine |

| 2 | Hydrogenation | 2-Bromo-5-(but-1-en-1-yl)pyridine, H2, Pd/C | 2-Bromo-5-butylpyridine |

| 3 | Carbonylation | 2-Bromo-5-butylpyridine | Fusaric Acid (5-butylpicolinic acid) |

Synthetic pathway sourced from references mdpi.comresearchgate.net.

Spectroscopic and Analytical Characterization of 6 Bromonicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 6-Bromonicotinaldehyde. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The spectrum typically reveals distinct signals corresponding to the aldehyde proton and the aromatic protons on the pyridine (B92270) ring. The aldehyde proton characteristically appears as a singlet at a downfield chemical shift, generally around 10 ppm. The protons on the bromopyridine moiety exhibit signals in the aromatic region, with their specific chemical shifts and coupling patterns providing insight into their positions on the ring. ambeed.com

For instance, a reported ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the aldehyde proton (CHO) and distinct signals for the three aromatic protons. ambeed.com The chemical shifts (δ) and coupling constants (J) are crucial for assigning these protons to their specific locations on the pyridine ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| -CHO | ~10 | s (singlet) | N/A | |

| Aromatic H | 8.30 | s (singlet) | N/A | ambeed.com |

| Aromatic H | 7.55 | d (doublet) | 8.1 | ambeed.com |

| Aromatic H | 7.44 | d (doublet) | 8.1 | ambeed.com |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the aldehyde carbon is a key diagnostic peak, appearing significantly downfield at approximately 190 ppm. The carbon atoms of the pyridine ring resonate in the aromatic region, and their specific chemical shifts are influenced by the bromine and aldehyde substituents. The number of distinct signals in the spectrum can confirm the number of unique carbon environments in the molecule. savemyexams.commasterorganicchemistry.com

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (Aldehyde) | ~190 | |

| Aromatic C | 150.1 | mdpi.com |

| Aromatic C | 139.7 | mdpi.com |

| Aromatic C | 138.4 | mdpi.com |

| Aromatic C | 138.1 | mdpi.com |

| Aromatic C | 132.7 | mdpi.com |

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for the unambiguous structural elucidation of this compound and its derivatives. openpubglobal.com

COSY experiments establish correlations between coupled protons, helping to trace the connectivity of the proton network within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. nanalysis.com

HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for assigning quaternary carbons and piecing together the complete molecular structure. ipb.pt

These advanced techniques are particularly crucial when dealing with complex derivatives of this compound, where the substitution pattern may not be immediately obvious from 1D NMR spectra alone.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears around 1700 cm⁻¹. Other characteristic bands include those for C-H stretching and bending, as well as vibrations associated with the aromatic pyridine ring. americanpharmaceuticalreview.comresearchgate.netmjcce.org.mk

Raman spectroscopy offers complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations are often more pronounced. mdpi.com The combination of IR and Raman data can provide a more complete picture of the vibrational modes of the molecule. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Reference |

|---|---|---|---|---|

| C=O (Aldehyde) | Stretching | ~1700 | IR | |

| Aromatic C-H | Stretching | ~3000-3100 | IR/Raman | americanpharmaceuticalreview.com |

| Pyridine Ring | Ring Vibrations | ~1400-1600 | IR/Raman | americanpharmaceuticalreview.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the confirmation of the molecular formula, C₆H₄BrNO. The mass spectrum will show a molecular ion peak ([M]⁺) and, due to the presence of bromine, a characteristic isotopic pattern with peaks at m/z corresponding to the ⁷⁹Br and ⁸¹Br isotopes. researchgate.net Fragmentation patterns observed in the mass spectrum can also offer structural information.

Chromatographic Methods for Purity Assessment (e.g., GC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. bitesizebio.com For this compound, GC can be used to determine its purity, with a flame ionization detector (FID) or a mass spectrometer (MS) as the detector. tentamus.com A certificate of analysis for this compound reported a purity of 99.99% as determined by GC. medchemexpress.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds. wjpmr.com HPLC is particularly useful for non-volatile or thermally sensitive derivatives of this compound. bitesizebio.com Purity checks using HPLC, often with a C18 column and an acetonitrile/water gradient, can effectively detect impurities. The choice between GC and HPLC depends on the specific properties of the compound being analyzed and the analytical requirements of the study. tentamus.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformation and packing of molecules in the solid state. For this compound and its derivatives, X-ray crystallography has been instrumental in confirming molecular structures and elucidating the supramolecular architecture.

One such derivative, (E)-2-[(2-bromopyridin-3-yl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, with the chemical formula C17H14BrNO2, was synthesized from the reaction of 6-methoxy-3,4-dihydro-2H-naphthalen-1-one and 2-bromonicotinaldehyde (a synonym for this compound) in ethanol. nih.govnih.gov Its crystal structure revealed the absence of short contacts or hydrogen bonds. nih.govnih.gov However, the structure is stabilized by π–π interactions between adjacent benzene (B151609) rings and adjacent pyridyl rings. nih.govnih.gov

The table below summarizes the crystallographic data for this derivative.

| Parameter | Value |

| Compound Name | (E)-2-[(2-bromopyridin-3-yl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1(2H)-one |

| Chemical Formula | C17H14BrNO2 |

| Reference | nih.govnih.gov |

The study of such derivatives provides valuable information on how the core structure of this compound influences the solid-state packing and intermolecular interactions of more complex molecules derived from it. These structural insights are critical in the fields of materials science and medicinal chemistry, where the solid-state properties of a compound can significantly impact its function and application.

Theoretical and Computational Studies of 6 Bromonicotinaldehyde

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of 6-Bromonicotinaldehyde and its derivatives. mdpi.comresearchgate.net Methods such as DFT with the B3LYP functional and basis sets like 6-31G* or 6-311+G(2d,p) are commonly used to optimize the ground-state geometry and calculate key electronic parameters. mdpi.comscribd.com

These calculations provide detailed information on:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable form are determined.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scribd.com A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. mdpi.com This is vital for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. scribd.com

Table 1: Representative Quantum Chemical Parameters Calculated for Pyridine (B92270) Derivatives This table is illustrative, based on typical findings for related brominated pyridine derivatives as specific calculations for this compound were not available in the immediate search results.

| Parameter | Typical Calculated Value/Finding | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | Relates to chemical reactivity and stability scribd.com |

| Dipole Moment | ~ 2.0 to 3.0 Debye | Measures molecular polarity |

| MEP Analysis | Negative potential near N atom; Positive potential near aldehyde H | Predicts sites for electrophilic and nucleophilic attack mdpi.com |

Conformational Analysis and Energy Landscapes

The presence of the aldehyde group introduces a degree of conformational flexibility in this compound due to rotation around the carbon-carbon single bond connecting it to the pyridine ring. Computational methods are employed to perform conformational analyses and map out the potential energy landscape. researchgate.net

This analysis involves systematically rotating the dihedral angle of the aldehyde group and calculating the energy at each step. The resulting energy profile, or landscape, reveals the most stable conformations (energy minima) and the energy barriers (transition states) between them. nih.gov For aldehydes attached to aromatic rings, planar conformations are often the most stable due to favorable conjugation between the pi systems of the ring and the carbonyl group. Understanding the relative energies of different conformers and the barriers to their interconversion is important for predicting which conformation is likely to participate in a chemical reaction.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for unraveling the step-by-step mechanisms of reactions involving this compound and related pyridyl aldehydes. rsc.org DFT calculations can map the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. rsc.orgnih.gov

Notable examples include:

Reductive Coupling Reactions: Computational and experimental studies on the reductive coupling of aldehydes with 1,1-diarylethylenes have shown that a pyridine-boryl radical adds to the aldehyde to form a key ketyl radical intermediate. rsc.orgrsc.orgnih.gov Modeling the free energy profile of this reaction helps to confirm the proposed catalytic cycle. nih.gov

Suzuki and Cannizzaro Type Reactions: For derivatives synthesized from this compound, computational studies can propose plausible mechanisms, such as a Domino Suzuki/Cannizzaro type reaction, by evaluating the feasibility of different pathways. scribd.com

Leuckart–Wallach Reaction: Kinetic modeling has been used to understand the time and temperature parameters for the reductive amination of this compound, allowing for process optimization and scale-up. acs.org This demonstrates the practical application of computational modeling in process chemistry.

Predictive Modeling for Reactivity and Selectivity

Theoretical calculations are highly effective in predicting the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic properties derived from quantum chemical calculations, chemists can forecast the most likely sites of reaction.

Reactivity Prediction: The analysis of FMOs is central to this predictive power. The LUMO's location and energy indicate the most probable site for nucleophilic attack, while the HOMO's location points to the site of electrophilic attack. For this compound, the aldehyde carbon is a primary electrophilic site, while the pyridine ring can undergo various substitutions.

Regioselectivity: MEP maps provide a visual guide to the regioselectivity of reactions. mdpi.com For instance, in cross-coupling reactions, these models can help predict which halogen is more likely to react in poly-halogenated pyridines or how substituents will direct incoming groups.

Catalyst Interaction: Molecular docking simulations can be used to model the interaction of this compound with transition metal catalysts, such as palladium complexes used in Suzuki or Sonogashira couplings. uio.no These models help in understanding the binding geometry and can aid in optimizing reaction conditions for better yield and selectivity.

Computational Studies on Autocatalysis and Asymmetric Induction

Research in this area has used computational modeling to:

Investigate Catalyst Aggregation: The product of the Soai reaction, a pyrimidyl or pyridyl alkanol, acts as the catalyst for its own formation. DFT and other modeling studies have explored the structure of these catalysts, suggesting that they form aggregates, such as dimers and tetramers, which are key to their catalytic activity and the observed nonlinear effects. chemrxiv.org

Model Reaction Kinetics: Kinetic modeling of the autocatalytic reaction pathway helps to understand the roles of different structural components of the aldehyde and the resulting alcohol catalyst. chemrxiv.org

Elucidate Asymmetric Amplification: By comparing different pyridine and pyrimidine (B1678525) systems, computational studies provide insights into how factors like nitrogen Lewis basicity and catalyst conformation contribute to the rate of autocatalysis and the extraordinarily high levels of asymmetric amplification observed. chemrxiv.org Studies on systems derived from this compound have shown that the alkynyl substituent, introduced via cross-coupling, favorably tunes catalyst properties. uio.nochemrxiv.org

Applications of 6 Bromonicotinaldehyde in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The unique substitution pattern of 6-bromonicotinaldehyde provides it with distinct reactivity, making it a valuable building block for the synthesis of complex molecular architectures. Its aldehyde and bromo-substituted pyridine (B92270) functionalities allow for a wide range of chemical transformations.

One of the key reactions utilizing this compound is the Wittig reaction. chemicalbook.comresearchgate.net This reaction is instrumental in forming carbon-carbon double bonds, a fundamental step in the construction of more elaborate molecular frameworks. For instance, the synthesis of 2-bromo-5-(but-1-en-1-yl)pyridine commences with the Wittig reaction between this compound and n-propyltriphenylphosphonium bromide. researchgate.net

Furthermore, this compound serves as a precursor in the synthesis of various heterocyclic compounds, which are prevalent in numerous biologically active molecules. Its structure is conducive to participating in multi-step synthetic sequences to generate complex polycyclic systems. Research has demonstrated its utility in constructing the challenging 2-azabicyclo[3.3.1]nonane motif, a core structure in certain alkaloids, through reactions like the Heck reaction. researchgate.net

The reactivity of the bromine atom allows for its participation in cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling. This enables the introduction of various aryl or vinyl groups at the 6-position of the pyridine ring, significantly expanding the diversity of accessible molecular architectures.

Intermediate in the Synthesis of Pharmaceutical Precursors

This compound plays a crucial role as an intermediate in the synthesis of precursors for a variety of pharmaceutical compounds. medchemexpress.com Its derivatives have shown potential as anti-cancer and anti-inflammatory agents.

The synthesis of several approved drugs and drug candidates has utilized this compound as a starting material. For example, in the synthesis of a particular pharmaceutical, reductive amination of this compound with N-ethylpiperazine is a key step. nih.gov This highlights the compound's importance in constructing the piperazine (B1678402) moiety, a common feature in many bioactive molecules.

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes, a key strategy in modern drug discovery. The presence of the bromine atom can influence the biological activity of the resulting molecules, potentially enhancing their interaction with molecular targets.

The compound's utility extends to the synthesis of complex natural products with notable pharmacological activities. For instance, it is a key intermediate in a concise and scalable total synthesis of fusaric acid, a natural product with a range of biological activities, including anti-hypertensive and anti-viral effects. mdpi.com

Role in the Synthesis of Agrochemicals

In addition to its pharmaceutical applications, this compound is a valuable intermediate in the synthesis of agrochemicals. Its derivatives have been explored for their potential as fungicides and insecticides. mdpi.com

A significant application is in the synthesis of fusaric acid and its analogues. mdpi.comresearchgate.net Fusaric acid, a natural product, exhibits a broad spectrum of inhibitory activities against various plant pathogenic fungi, demonstrating its potential for development as an agricultural fungicide. researchgate.netmdpi.com The synthetic strategy using this compound as a common intermediate allows for the practical and scalable production of fusaric acid. mdpi.comresearchgate.net

Research has also focused on the development of nematode-selective potentiators of existing organophosphate and carbamate (B1207046) agrochemicals. In one study, this compound was used as a starting material in a multi-step synthesis to produce a small molecule that enhances the efficacy of these traditional pesticides against nematodes. biorxiv.org

The versatility of this compound allows for the creation of a diverse library of compounds for screening in agrochemical research. The ability to modify both the aldehyde and the bromo-substituted pyridine ring enables the synthesis of novel structures with potentially enhanced pesticidal properties.

Contributions to Material Science Research

The application of this compound is expanding into the realm of material science. bldpharm.com Its unique electronic and structural properties make it an attractive building block for the synthesis of novel organic materials with specific functions.

One area of application is in the development of conjugated polymers for optoelectronic devices. In a recent study, this compound was used in a Knoevenagel condensation reaction to synthesize a monomer, which was then polymerized via a Pd-catalyzed C–H direct arylation coupling. mdpi.com The resulting polymer exhibited broad absorption in the visible light spectrum, making it a candidate for applications in visible-light-driven hydrogen production. mdpi.com

The reactivity of this compound allows for its incorporation into larger, complex architectures suitable for materials applications. For example, it has been used in the synthesis of pyrrolic units, which are known building blocks for organic semiconducting small molecules and polymers. researchgate.net

The ability to tune the electronic properties of materials derived from this compound through chemical modification makes it a valuable component in the design of new materials for a range of applications, from organic electronics to catalysis.

Biological and Medicinal Chemistry Research Involving 6 Bromonicotinaldehyde Derivatives

Modulation of Biological Activity by the Bromine Atom

The bromine atom in 6-bromonicotinaldehyde derivatives plays a pivotal role in modulating their biological activity. Its presence can influence the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn affects how the molecule interacts with biological targets. The strategic placement of a halogen, like bromine, at the 6-position of a quinazoline (B50416) ring, for instance, has been shown to enhance anticancer effects. nih.gov This enhancement is often attributed to the bromine atom's ability to form halogen bonds and other non-covalent interactions with amino acid residues in the target protein's binding site, thereby increasing binding affinity and potency.

Furthermore, the bromine atom can influence the metabolic stability of the compound, potentially leading to a longer duration of action in the body. In the development of glutamate (B1630785) transporter allosteric modulators, the effect of halogen substituents on the aryl ring has been a key area of investigation in structure-activity relationship studies. nih.gov The unique electronic properties of the bromine atom can also alter the reactivity of the entire molecule, making it a key component in the design of targeted therapeutic agents.

Development of Novel Drugs and Therapeutic Agents

The versatile chemical nature of this compound has facilitated its use as a starting material for the synthesis of a diverse range of novel drug candidates.

Potential Anti-cancer Agents

Derivatives of this compound have demonstrated significant potential as anti-cancer agents. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, quinazoline derivatives bearing a bromine atom at the 6-position have been designed and synthesized as potential cytotoxic agents. nih.gov Studies have indicated that these derivatives may exert their anticancer effects by targeting specific pathways involved in tumor growth. The CDK 4/6 inhibitor Abemaciclib, used in cancer treatment, can be synthesized starting from this compound. mdpi.com

Table 1: Examples of this compound Derivatives with Anti-cancer Activity

| Derivative Class | Mechanism of Action (if known) | Reference |

| Quinazoline Derivatives | Cytotoxic agents | nih.gov |

| Pyrimidine (B1678525) Derivatives | CDK 4/6 inhibition | mdpi.com |

| General Derivatives | Inhibition of cancer cell proliferation |

Anti-inflammatory Compounds

The scaffold of this compound has been explored for its potential to modulate inflammatory responses, making it a candidate for the development of new anti-inflammatory drugs. For instance, analogs of 6-bromohypaphorine, which can be conceptually related to derivatives of this compound, have been designed as agonists for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in anti-inflammatory pathways. nih.gov These compounds have shown anti-inflammatory and analgesic effects in animal models. nih.gov Other flavonoids and related compounds derived from different precursors have also been noted for their anti-inflammatory properties. targetmol.com